7-Methoxy-4-methylcoumarin
Overview
Description
Mechanism of Action
Target of Action
7-Methoxy-4-methylcoumarin (7M4MC) is a coumarin derivative that has been shown to have a wide range of biological and therapeutic properties Coumarins in general have been known to interact with various cellular targets, including enzymes and receptors, contributing to their diverse pharmacological effects .
Mode of Action
Coumarins, including 7m4mc, have been shown to inhibit histamine release from mast cells and exhibit moderate adrenergic activity . This suggests that 7M4MC may interact with histamine receptors and adrenergic receptors, altering cellular signaling pathways and leading to changes in cellular function .
Biochemical Pathways
Coumarins, including 7M4MC, are known to affect various biochemical pathways. They have been reported to exhibit antimicrobial, anti-inflammatory, antispasmodic, antiviral, antioxidant, and enzyme inhibitor properties . This suggests that 7M4MC may interact with multiple biochemical pathways, leading to a wide range of downstream effects.
Pharmacokinetics
Coumarins are known to undergo metabolic reactions such as glucuronidation, which is catalyzed by specific enzymes known as udp-glucuronosyltransferases in the liver . This reaction forms a more water-soluble compound, which is readily excreted from the body in urine .
Result of Action
Coumarins, including 7m4mc, have been shown to have a wide range of effects, including histamine release inhibition from mast cells, moderate adrenergic activity, and antimicrobial, anti-inflammatory, antispasmodic, antiviral, antioxidant, and enzyme inhibitor properties . These effects suggest that 7M4MC may have a broad impact on cellular function.
Action Environment
The action of 7M4MC, like other coumarins, can be influenced by various environmental factors. For instance, the fluorescence behavior of coumarins, which is often used in scientific and technological applications, can be affected by factors such as ultraviolet (UV) light exposure . Additionally, safety data suggests that 7M4MC should be kept away from heat and sources of ignition, indicating that temperature and other environmental conditions could influence its stability .
Biochemical Analysis
Biochemical Properties
7-Methoxy-4-methylcoumarin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit histamine release from mast cells and exhibit moderate adrenergic activity . It also plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection .
Cellular Effects
This compound has been shown to have various effects on different types of cells and cellular processes. For example, it has been found to induce apoptosis and cause cell death in the A549 cell line . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to inhibit the activity of cytochrome P450 2D6 (CYP2D6) .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound can change. It has been found to be stable, with no significant degradation observed over time . Long-term effects on cellular function observed in in vitro or in vivo studies include changes in cell signaling pathways and gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 2D6 (CYP2D6), influencing metabolic flux and metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hymecromone methyl ether typically involves the methylation of hymecromone (7-hydroxy-4-methylcoumarin). One common method is the reaction of hymecromone with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of hymecromone methyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
Hymecromone methyl ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated products.
Scientific Research Applications
Hymecromone methyl ether has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Umbelliferone: Another coumarin derivative with similar properties but lacks the methyl group at the 4-position.
Scopoletin: A coumarin derivative with a methoxy group at the 6-position instead of a hydroxyl group.
Uniqueness
Hymecromone methyl ether is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit hyaluronan synthesis sets it apart from other coumarin derivatives .
Properties
IUPAC Name |
7-methoxy-4-methylchromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-5-11(12)14-10-6-8(13-2)3-4-9(7)10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDFPKNSWSYBIHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70180242 | |
Record name | 7-Methoxy-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2555-28-4 | |
Record name | 7-Methoxy-4-methylcoumarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2555-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Methoxy-4-methylcoumarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002555284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Methoxy-4-methylcoumarin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70180242 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-1-Benzopyran-2-one, 7-methoxy-4-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 7-Methoxy-4-methylcoumarin | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39JDG776HP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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